6-Chloro-2-phenylquinoline-4-carbonitrile
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Overview
Description
6-Chloro-2-phenylquinoline-4-carbonitrile is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 6th position, a phenyl group at the 2nd position, and a carbonitrile group at the 4th position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chloro-2-phenylquinoline-4-carbonitrile can be synthesized through the alkylation of chloroacetophenone with 2,3,4,5,6-pentachloropyridine . This reaction typically involves the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic route. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-phenylquinoline-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Reduction Reactions: The carbonitrile group can be reduced to an amine.
Oxidation Reactions: The phenyl group can undergo oxidation to form various derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Reduction Reactions: Products include amines and their derivatives.
Oxidation Reactions: Products include quinoline N-oxides and other oxidized derivatives.
Scientific Research Applications
6-Chloro-2-phenylquinoline-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of 6-Chloro-2-phenylquinoline-4-carbonitrile is not well-documented. quinoline derivatives generally exert their effects by interacting with various molecular targets, including enzymes and receptors. The presence of the chloro, phenyl, and carbonitrile groups may influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-phenylquinoline-4-carbonitrile
- 6-Fluoro-2-phenylquinoline-4-carbonitrile
- 6-Methyl-2-phenylquinoline-4-carbonitrile
Uniqueness
6-Chloro-2-phenylquinoline-4-carbonitrile is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The chloro group can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse quinoline derivatives.
Properties
Molecular Formula |
C16H9ClN2 |
---|---|
Molecular Weight |
264.71 g/mol |
IUPAC Name |
6-chloro-2-phenylquinoline-4-carbonitrile |
InChI |
InChI=1S/C16H9ClN2/c17-13-6-7-15-14(9-13)12(10-18)8-16(19-15)11-4-2-1-3-5-11/h1-9H |
InChI Key |
CURFZOMAXQJYRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C#N |
Origin of Product |
United States |
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